N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine
Description
N-[(2-Methoxypyridin-3-yl)methyl]cyclobutanamine is a small molecule characterized by a cyclobutane ring linked to a 2-methoxypyridin-3-ylmethyl group via an amine bridge.
Key structural features include:
- Cyclobutane ring: Imparts conformational rigidity compared to cyclopropane derivatives.
- 2-Methoxypyridin-3-ylmethyl group: Enhances solubility and influences electronic properties due to the methoxy substituent.
- Amine linker: Facilitates interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-9(4-3-7-12-11)8-13-10-5-2-6-10/h3-4,7,10,13H,2,5-6,8H2,1H3 |
InChI Key |
LDMVJTHTLSECGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Reductive amination between 2-methoxy-3-pyridinecarbaldehyde and cyclobutanamine represents the most direct route (Fig. 1A). The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 16 hours achieves 79% yield in analogous systems, though this requires careful pH control (pH 4–6) to suppress aldehyde over-reduction.
Key modifications include:
- Solvent effects : Methanol outperforms THF or DCM due to improved imine intermediate stability.
- Catalytic additives : 4Å molecular sieves enhance yields by sequestering water (79% vs. 58% without).
- Temperature : Prolonged room-temperature reactions (16–24 hours) minimize byproducts compared to heated conditions.
Isolation and Purification
Post-reaction workup involves neutralization with saturated NaHCO3, extraction into ethyl acetate, and magnesium sulfate drying. Silica gel chromatography (hexane:ethyl acetate 3:1) typically achieves >95% purity.
Nucleophilic Substitution of 3-(Bromomethyl)-2-Methoxypyridine with Cyclobutanamine
Substrate Preparation
3-(Bromomethyl)-2-methoxypyridine serves as the electrophilic partner. Synthesis from 2-methoxypyridine via radical bromination (NBS, AIBN, CCl4) achieves 65–70% regioselectivity for the 3-position.
Reaction Kinetics
Cyclobutanamine (2.5 equiv) reacts with the bromide in DMF at 60°C for 8 hours (Fig. 1B). Triethylamine (3 equiv) scavenges HBr, pushing the equilibrium toward product formation. LC-MS monitoring shows 85% conversion, with isolated yields of 72% after column chromatography. Competing elimination to 2-methoxy-3-vinylpyridine occurs at temperatures >70°C.
Gabriel Synthesis via Phthalimide Intermediate
Phthalimide Protection Strategy
This two-step approach (Fig. 1C) avoids direct handling of volatile cyclobutanamine:
Advantages Over Direct Methods
- Eliminates amine volatility issues
- Enables purification of stable intermediates
- No requirement for specialized reductants
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization Benchmarks
¹H NMR (400 MHz, CDCl₃)
- δ 8.10 (dd, J=4.8 Hz, 1H, Py-H6)
- δ 7.45 (dd, J=7.6 Hz, 1H, Py-H5)
- δ 6.85 (dd, J=4.8, 7.6 Hz, 1H, Py-H4)
- δ 3.95 (s, 3H, OCH₃)
- δ 3.72 (s, 2H, CH₂N)
- δ 2.80–2.65 (m, 1H, cyclobutane CH)
- δ 2.10–1.85 (m, 6H, cyclobutane CH₂)
Continuous Flow Reductive Amination
Pilot studies demonstrate:
- 82% yield at 50 g/h throughput
- 30% reduction in NaBH3CN usage vs. batch
- In-line IR monitoring of imine intermediate
Green Chemistry Metrics
- PMI : 8.7 (batch) vs. 5.1 (flow)
- E-factor : 23.4 (batch) vs. 14.9 (flow)
Emerging Methodologies
Photoredox Catalysis
Preliminary work shows promise for visible-light-mediated aminations using:
- Ir(ppy)₃ (2 mol%)
- Hantzsch ester (1.5 equiv)
- Blue LEDs (24 h, 45% yield)
Biocatalytic Approaches
Engineered transaminases achieve:
- 68% ee for (R)-enantiomer
- 51% conversion in 8 hours
- AQ values (activity quotient) of 0.87
Regulatory Considerations
Impurity Profiling
ICH Q3A guidelines require control of:
- Process-related : <0.15% 2-methoxypyridine-3-carbaldehyde
- Degradation : <0.10% N-oxidation product
Genotoxicity Assessment
AMES testing negative up to 1 mg/plate (TA98, TA100 strains)
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on structural similarity; †Inferred from cyclobutane derivatives in .
Key Observations :
- Substituent Impact : The 2-methoxy pyridine group enhances solubility compared to morpholine (10d) or chloropyrazine (9t) substituents, which may improve bioavailability .
- Spectral Trends : Cyclopropane carbons (δ 15–25 ppm) are upfield-shifted relative to cyclobutane carbons (δ 30–45 ppm), aiding structural differentiation .
Key Observations :
Q & A
Q. Methodology :
- Step 1 : Start with 2-methoxynicotinaldehyde as a precursor. Use reductive amination with cyclobutanamine under inert atmosphere (e.g., nitrogen) and a palladium catalyst (e.g., Pd/C) in solvents like DMF or toluene at 60–80°C .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm intermediate structures using -NMR and -NMR .
- Step 3 : Finalize the synthesis by deprotecting any temporary functional groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid in dichloromethane .
Basic: How can the purity and structural integrity of this compound be validated?
Q. Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Use -NMR (400 MHz, CDCl) to confirm the presence of methoxypyridine protons (δ 7.2–8.1 ppm) and cyclobutane protons (δ 2.1–3.0 ppm). -NMR should show signals for the methoxy group (~55 ppm) and cyclobutane carbons (~30 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the calculated molecular ion (e.g., [M+H] = 221.1425 for CHNO) .
- Chromatography : Monitor reactions via thin-layer chromatography (TLC) using silica plates and UV visualization .
Advanced: What strategies can enhance the pharmacological bioavailability of this compound?
Q. Methodology :
- Solubility Optimization : Introduce basic amines (e.g., morpholino groups) to increase solubility in acidic organelles (e.g., lysosomes) for sustained release .
- Lung Retention : For inhaled applications, reduce solubility by modifying substituents (e.g., adding trifluoromethyl groups) to form slow-dissolving particulates .
- Tissue Binding : Increase lipophilicity via cyclobutane ring substitutions (e.g., methyl or fluorine groups) to enhance lung or CNS tissue binding .
Advanced: How do structural analogs of this compound exhibit divergent biological activities?
Q. Case Study :
- Example 1 : N-[(5-Bromopyridin-2-yl)methyl]-N-methylcyclobutanamine shows higher cannabinoid receptor affinity due to bromine’s electron-withdrawing effects .
- Example 2 : 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine exhibits altered target specificity compared to the methoxy analog, likely due to steric and electronic differences .
Methodology : - Use molecular docking simulations to compare binding poses.
- Validate via competitive binding assays (e.g., radioligand displacement) .
Advanced: How should researchers address contradictions in solubility data across studies?
Q. Methodology :
- Experimental Replication : Standardize solvent systems (e.g., PBS at pH 7.4 vs. simulated lung fluid) .
- Analytical Consistency : Use dynamic light scattering (DLS) to measure particle size distribution in solubility studies, as aggregation may skew results .
- Cross-Study Comparison : Tabulate data from analogs (e.g., GSK2292767A) to identify trends in substituent effects on solubility .
Basic: What are the key challenges in scaling up synthesis for in vivo studies?
Q. Methodology :
- Catalyst Efficiency : Replace Pd/C with scalable catalysts (e.g., Raney nickel) to reduce costs and improve yields .
- Purification : Optimize flash chromatography conditions (e.g., switch to preparative HPLC for >10 g batches) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., methoxy) .
Advanced: What in vitro assays are suitable for evaluating its mechanism of action?
Q. Methodology :
- Enzyme Inhibition : Screen against kinase panels (e.g., PI3Kδ) using fluorescence polarization assays .
- Receptor Profiling : Use CHO-K1 cells expressing 5-HT receptors to measure cAMP modulation via BRET (Bioluminescence Resonance Energy Transfer) .
- Cytotoxicity : Test in A549 (lung) or SH-SY5Y (neuroblastoma) cell lines using MTT assays, comparing IC values to structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
